molecular formula C11H7BrOS B069367 3-(4-Bromobenzoyl)thiophene CAS No. 187963-92-4

3-(4-Bromobenzoyl)thiophene

Cat. No.: B069367
CAS No.: 187963-92-4
M. Wt: 267.14 g/mol
InChI Key: FBFWETSCDYWCFO-UHFFFAOYSA-N
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Description

3-(4-Bromobenzoyl)thiophene is an organic compound with the molecular formula C11H7BrOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound features a bromobenzoyl group attached to the thiophene ring, making it a valuable intermediate in organic synthesis and various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromobenzoyl)thiophene typically involves the acylation of thiophene with 4-bromobenzoyl chloride. The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromobenzoyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(4-Bromobenzoyl)thiophene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(4-Bromobenzoyl)thiophene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with cellular proteins or enzymes, leading to various biochemical effects .

Comparison with Similar Compounds

Uniqueness: 3-(4-Bromobenzoyl)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromobenzoyl group provides a versatile site for further functionalization, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

(4-bromophenyl)-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrOS/c12-10-3-1-8(2-4-10)11(13)9-5-6-14-7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFWETSCDYWCFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CSC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445473
Record name 3-(4-BROMOBENZOYL)THIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187963-92-4
Record name 3-(4-BROMOBENZOYL)THIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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